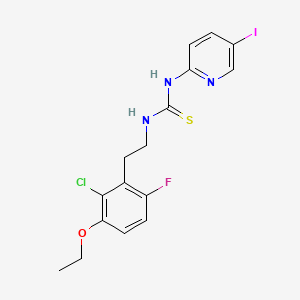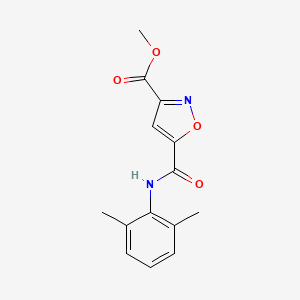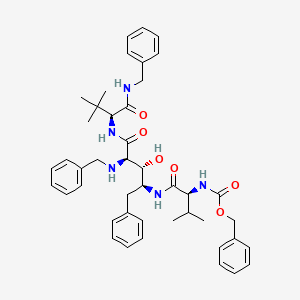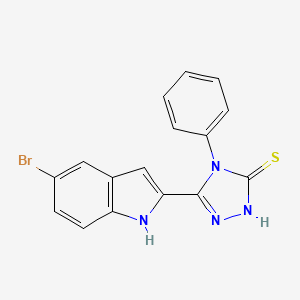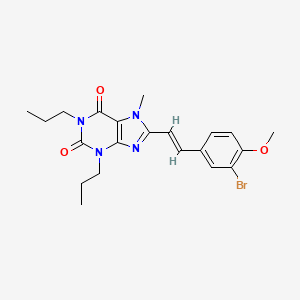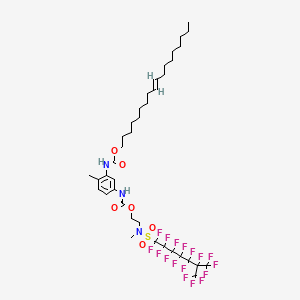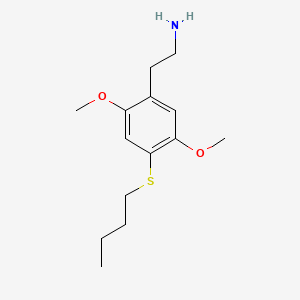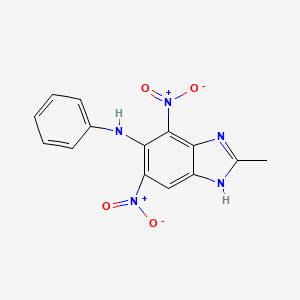
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological and pharmacological activities
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation and Arylation: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively, using appropriate alkylating and arylating agents under controlled conditions
Analyse Chemischer Reaktionen
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under suitable conditions
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. The compound can inhibit the function of enzymes and proteins by binding to their active sites, leading to disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- can be compared with other benzimidazole derivatives such as:
4,6-Dinitro-2-methyl-N-(phenylmethyl)-1H-benzimidazol-5-amine: Similar in structure but with a phenylmethyl group instead of a phenyl group.
4,6-Dinitro-2-methyl-N-(3-phenylpropyl)-1H-benzimidazol-5-amine:
1H-Benzimidazol-5-amine, N,N-dimethyl-4,6-dinitro-: Features dimethyl groups, affecting its reactivity and biological activity.
These comparisons highlight the uniqueness of 1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- in terms of its specific substituents and their impact on its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
72766-22-4 |
|---|---|
Molekularformel |
C14H11N5O4 |
Molekulargewicht |
313.27 g/mol |
IUPAC-Name |
2-methyl-4,6-dinitro-N-phenyl-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C14H11N5O4/c1-8-15-10-7-11(18(20)21)13(14(19(22)23)12(10)16-8)17-9-5-3-2-4-6-9/h2-7,17H,1H3,(H,15,16) |
InChI-Schlüssel |
HCQGYYWCIJDXGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])NC3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


